molecular formula C14H18ClNO3 B11842686 Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11842686
M. Wt: 283.75 g/mol
InChI Key: AERXHNIJJBIUHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetically valuable azetidine derivative designed for research and development applications. The compound features a chiral, substituted azetidine ring—a four-membered saturated heterocycle increasingly recognized as a key pharmacophore in medicinal chemistry. The azetidine scaffold serves as a conformationally constrained building block, useful for creating novel heterocyclic amino acid derivatives and peptides, and is frequently employed in the synthesis of potentially biologically active compounds . The specific presence of the 2-chlorophenyl group at the 3-position makes this molecule a sophisticated intermediate for constructing more complex target structures. This compound is primed for further functionalization; the Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further coupling reactions . The hydroxy group provides a handle for oxidation or derivation into other functional groups, while the aromatic chlorophenyl moiety is an ideal site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce structural diversity . Researchers utilize this and related azetidine-based building blocks in various discovery pipelines, including the generation of DNA-encoded libraries and the development of new therapeutic agents. Analogs of this compound have been investigated as positive allosteric modulators of GABA A receptors and as structural components in the synthesis of antineoplastic, antiviral, and metabolic disease therapeutics . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3

InChI Key

AERXHNIJJBIUHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition of Imines and Alkenes

Imines derived from 2-chlorobenzaldehyde react with electron-deficient alkenes under photolytic conditions to form the azetidine ring. For example, irradiation at 300 nm in dichloromethane generates the bicyclic intermediate, which is subsequently hydrolyzed to yield 3-hydroxyazetidine.

Reaction conditions :

  • Solvent: Dichloromethane

  • Light source: 300 nm UV lamp

  • Temperature: 25°C

  • Yield: 45–60%

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst facilitates RCM of diene precursors. A typical substrate, such as NN-allyl-2-chlorophenylglycinol, undergoes cyclization in toluene at 80°C to form the azetidine ring with >80% conversion.

Functionalization with 2-Chlorophenyl Groups

The 2-chlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Friedel-Crafts Alkylation

Azetidine intermediates react with 2-chlorobenzyl bromide in the presence of AlCl₃. This electrophilic aromatic substitution proceeds in dichloroethane at 0°C, achieving 70–75% yield.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of azetidine boronic esters with 2-chlorophenyl halides offers superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 60°C, this method attains 85–90% yield.

tert-Butyl Esterification

The final step involves Boc protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:

Base-Mediated Esterification

Reaction of 3-(2-chlorophenyl)-3-hydroxyazetidine with Boc₂O in THF, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target compound in 92% purity after silica gel chromatography.

Optimized conditions :

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature

  • Time: 12 hours

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)AdvantagesLimitations
[2+2] CycloadditionPhotolytic cyclization45–6088Atom economyLow yield, side products
RCMGrubbs’ catalyst8095High conversionExpensive catalysts
Suzuki-MiyauraPd-mediated coupling85–9098RegioselectivitySensitive to moisture
Boc ProtectionDMAP catalysis90–9299Mild conditionsRequires anhydrous environment

Purification and Characterization

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:4) removes residual DMAP and AlCl₃, enhancing purity to >99%.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate gradients (10% → 100% ethyl acetate) resolves diastereomers, as evidenced by 1H^1\text{H} NMR data.

Key spectral data :

  • 1H^1\text{H} NMR (400 MHz, CDCl₃): δ 7.56 (t, J = 6.5 Hz, 1H, ArH), 4.61 (m, 1H, CH-OH), 1.41 (s, 9H, t-Bu).

  • HRMS (ESI): m/z calcd for C₁₄H₁₈ClNO₃ [M+H]⁺: 284.1052; found: 284.1049.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems reduce reaction times for Boc protection from 12 hours to 30 minutes, achieving 94% yield at 50°C.

Green Chemistry Approaches

Water-assisted Boc protection using β-cyclodextrin as a phase-transfer catalyst minimizes THF usage, reducing E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

  • Molecular Formula: C14H18ClNO3
  • Molecular Weight : 283.75 g/mol
  • Key Functional Groups : Boc-protected azetidine, 2-chlorophenyl group, and hydroxyl group contributing to hydrogen-bonding interactions in target binding .
Structural Analogues and Substituent Effects

The biological and physicochemical properties of tert-butyl 3-hydroxyazetidine-1-carboxylates are highly dependent on the substituents at the 3-position of the azetidine ring. Below is a comparative analysis of structurally related compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
Target Compound 2-Chlorophenyl C14H18ClNO3 283.75 ≥95% FXR agonist intermediates
tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-Difluorophenyl C14H17F2NO3 285.29 97% Antiviral/antibacterial research
tert-Butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-Ethyl-4-fluorophenyl C16H22FNO3 295.35 95% Kinase inhibitor development
tert-Butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate 3,4-Dichlorophenyl C14H17Cl2NO3 318.20 95% Neurodegenerative disease drug candidates
tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate Cyclopropyl C11H19NO3 213.27 N/A Fragment-based drug discovery
Physicochemical Properties
  • Lipophilicity : The 2-chlorophenyl substituent increases lipophilicity (logP ≈ 2.5) compared to the cyclopropyl analogue (logP ≈ 1.8), enhancing membrane permeability .
  • Solubility : Polar substituents (e.g., hydroxyl groups) improve aqueous solubility, but bulky aryl groups (e.g., dichlorophenyl) reduce it due to steric hindrance .

Biological Activity

Tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxyazetidine core, and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities.

  • Molecular Formula : C14H18ClNO3
  • Molecular Weight : 283.75 g/mol
  • IUPAC Name : this compound
  • InChI Key : AERXHNIJJBIUHP-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Compounds with similar structural features have shown significant antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, potentially increasing its efficacy against microbial targets.

Anticancer Properties

Preliminary studies suggest that this compound could have anticancer effects. The hydroxyazetidine moiety may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may modulate signaling pathways related to inflammation and cell growth.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Tert-butyl 3-(2,6-difluorophenyl)-3-hydroxyazetidine-1-carboxylate1489907-45-0Contains difluorophenyl group; studied for enhanced biological activity.
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate65919822Similar structure but different chlorophenyl substitution; potential variations in activity.
Tert-butyl 3-hydroxyazetidine-1-carboxylate14169955Lacks chlorophenyl substitution; serves as a base structure for comparison.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on azetidine derivatives found that modifications to the phenolic components significantly influenced their antimicrobial efficacy. This compound was noted for its enhanced activity against Gram-positive bacteria compared to its analogs .
  • Anticancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes:

  • Reagents : Tert-butyl chloroformate, triethylamine.
  • Conditions : Reaction is performed under mild conditions at room temperature.

This compound can also be produced using continuous flow processes to enhance efficiency and scalability, making it suitable for industrial applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 3-(2-chlorophenyl)-3-hydroxyazetidine-1-carboxylate?

  • Methodological Answer : Synthesis requires strict control of reaction conditions:

  • Temperature : Maintain between 0–25°C to avoid thermal degradation of intermediates.
  • Solvent Selection : Use aprotic solvents (e.g., THF, dichloromethane) to stabilize reactive intermediates and prevent hydrolysis .
  • Anhydrous Environment : Moisture-sensitive steps (e.g., carboxylation) necessitate inert gas purging and molecular sieves.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via TLC and confirm purity with NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon frameworks (azetidine ring carbons at 50–70 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 296.12 for C14H18ClNO3).
  • X-ray Crystallography : Resolve 3D conformation to analyze steric effects on reactivity .
    • Key Data :
ParameterValueSource
Molecular FormulaC14H18ClNO3
Molecular Weight295.75 g/molCalculated

Q. What stability and storage conditions are recommended for this compound?

  • Methodological Answer :

  • Storage : Protect from light at 2–8°C in airtight containers under nitrogen. Avoid prolonged exposure to humidity.
  • Stability : Monitor decomposition via HPLC every 6 months. Hydroxyazetidine derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) in solution .

Q. How is this compound utilized as a building block in organic synthesis?

  • Methodological Answer :

  • Functional Group Reactivity : The tert-butyl group enables acid-mediated deprotection for azetidine ring functionalization.
  • Applications :
  • Pharmaceutical Intermediates : Couple with aryl halides via Suzuki-Miyaura cross-coupling for drug candidates .
  • Chiral Synthesis : Use asymmetric catalysis to introduce stereocenters at the hydroxyazetidine core .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data (e.g., NMR shifts, mass spec fragmentation) for derivatives of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare fragmentation patterns in EI/ESI-MS.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometries .
  • Case Study : A 2024 study resolved conflicting NOESY data by correlating axial/equatorial conformers with solvent polarity .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of hydroxyazetidine derivatives in drug discovery?

  • Methodological Answer :

  • Systematic Substitution : Introduce substituents (e.g., halogens, alkyl groups) at the 2-chlorophenyl or azetidine positions.
  • Bioassays : Test cytotoxicity (MTT assay), receptor binding (SPR), and pharmacokinetics (Caco-2 permeability).
  • Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .

Q. What reaction mechanisms govern the stereoselective synthesis of this compound?

  • Methodological Answer :

  • Nucleophilic Addition : The hydroxyazetidine core forms via ring-opening of epoxides or aziridines under basic conditions (e.g., NaH).
  • Stereochemical Control : Chiral ligands (e.g., BINOL) in asymmetric catalysis yield enantiomeric excess (ee >90%) .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .

Q. How can researchers assess the biological activity and toxicity of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Testing :
  • CYP450 Inhibition : Use human liver microsomes to evaluate metabolic stability.
  • Ames Test : Screen for mutagenicity with Salmonella strains.
  • In Vivo Models : Administer orally to rodents (10–100 mg/kg) to study bioavailability and acute toxicity (LD50 determination) .

Data Contradiction Analysis

  • Example Issue : Discrepancies in reported melting points (e.g., 95% purity vs. 99% purity batches).
    • Resolution :
  • Re-crystallization : Repurify using a 1:3 ethanol/water mixture.
  • DSC Analysis : Differentiate polymorphic forms via differential scanning calorimetry .

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